(S,S,R,R)-Orlistat is a potent lipase inhibitor primarily used for weight management and obesity treatment. It functions by inhibiting the enzyme pancreatic lipase, which is responsible for the breakdown of dietary fats in the gastrointestinal tract. This inhibition prevents the absorption of fats, leading to reduced caloric intake. Orlistat is marketed under the brand name Xenical and is also available in an over-the-counter formulation known as Alli.
Orlistat was originally developed by researchers at the pharmaceutical company Roche in the 1990s and has since been extensively studied for its efficacy and safety in weight management. The compound is derived from a natural product, lipstatin, which is produced by the bacterium Streptomyces toxytricini.
(S,S,R,R)-Orlistat belongs to the class of drugs known as lipase inhibitors. It is classified under the Anatomical Therapeutic Chemical (ATC) classification system as A08AB01, indicating its use in anti-obesity treatments.
The synthesis of (S,S,R,R)-Orlistat involves a multi-step process that ensures the production of the desired stereoisomer with high purity. The most common method used for its synthesis is a stereoselective route known as the dihydropyrone synthesis.
The detailed synthesis can be outlined as follows:
(S,S,R,R)-Orlistat has a complex molecular structure characterized by multiple chiral centers.
(S,S,R,R)-Orlistat undergoes various chemical reactions during its synthesis and metabolic processes.
The mechanism by which (S,S,R,R)-Orlistat exerts its effects involves specific interactions with digestive enzymes.
(S,S,R,R)-Orlistat exhibits distinct physical and chemical properties that influence its formulation and efficacy.
(S,S,R,R)-Orlistat has several important applications in both clinical and research settings.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: